![molecular formula C17H15NO3S B2906583 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide CAS No. 2097922-02-4](/img/structure/B2906583.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide
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Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide, also known as FTC, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thiophene family, which is a group of organic compounds that have a five-membered ring containing sulfur and carbon atoms. FTC has been found to have various biochemical and physiological effects, making it an interesting compound for research.
Scientific Research Applications
Antibacterial Applications
Furan derivatives, including the one , have been recognized for their antibacterial properties . They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in medicinal chemistry is a key synthetic strategy in the development of new drugs to combat microbial resistance. This compound’s potential as an antibacterial agent could be significant in the ongoing fight against drug-resistant bacterial strains.
Protein Tyrosine Kinase Inhibition
In pharmacology, furan derivatives have shown promise as protein tyrosine kinase (PTK) inhibitors . PTKs play a crucial role in cell signal transduction pathways that regulate cellular functions such as growth and differentiation. Inhibitors like “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide” could be valuable in the treatment of diseases where PTKs are dysfunctional, such as certain types of cancer.
Anti-inflammatory Activity
The compound has potential applications in the treatment of inflammation. Furan derivatives are known to exhibit anti-inflammatory properties, which could make them useful in creating new anti-inflammatory medications . Their ability to modulate inflammatory responses can be harnessed to treat various chronic inflammatory diseases.
Molecular Biology Research
In molecular biology, furan derivatives are used to study protein interactions and DNA synthesis processes. They can serve as molecular probes or building blocks for synthesizing complex molecules that interact with biological systems . This compound’s unique structure could provide insights into molecular mechanisms and contribute to the development of new therapeutic strategies.
Organic Synthesis
“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide” can be used in organic chemistry as a precursor or intermediate in the synthesis of more complex molecules . Its reactive sites make it a versatile compound for various chemical reactions, which is essential for creating new compounds with potential therapeutic applications.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and spectroscopic analysis due to its distinct chemical properties . It can help in the identification and quantification of substances within a mixture, playing a crucial role in the quality control of pharmaceutical products.
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15(10-18-17(20)14-7-9-22-11-14)12-3-5-13(6-4-12)16-2-1-8-21-16/h1-9,11,15,19H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSUCZUFGGFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide |
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